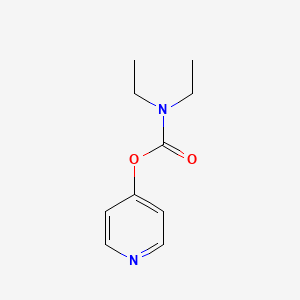

Pyridin-4-yl diethylcarbamate

CAS No.: 98976-69-3

Cat. No.: VC14220309

Molecular Formula: C10H14N2O2

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 98976-69-3 |

|---|---|

| Molecular Formula | C10H14N2O2 |

| Molecular Weight | 194.23 g/mol |

| IUPAC Name | pyridin-4-yl N,N-diethylcarbamate |

| Standard InChI | InChI=1S/C10H14N2O2/c1-3-12(4-2)10(13)14-9-5-7-11-8-6-9/h5-8H,3-4H2,1-2H3 |

| Standard InChI Key | HFJXKVVIWYQHFI-UHFFFAOYSA-N |

| Canonical SMILES | CCN(CC)C(=O)OC1=CC=NC=C1 |

Introduction

Structural and Molecular Characteristics

Pyridin-4-yl diethylcarbamate (IUPAC name: diethyl (pyridin-4-yloxy)carbamate) possesses the molecular formula C₁₀H₁₄N₂O₂ and a molecular weight of 202.23 g/mol. Its structure comprises a pyridine ring with a diethylcarbamate group (-O(CO)NEt₂) at the 4-position. The electron-withdrawing nature of the pyridine nitrogen and the steric effects of the diethyl groups influence its reactivity and solubility.

Key Structural Features:

-

Pyridine Ring: The aromatic heterocycle provides a planar framework, facilitating π-π interactions in biological systems.

-

Diethylcarbamate Group: The carbamate linkage (-O(CO)N-) introduces polarity, while the ethyl substituents enhance lipophilicity compared to methyl analogs .

Synthetic Methodologies

Condensation of 4-Hydroxypyridine with Diethylcarbamoyl Chloride

The most plausible synthesis route mirrors methods used for pyridin-3-yl dimethylcarbamate , adjusted for the 4-position and diethyl substituents:

-

Reaction Setup:

-

Dissolve 4-hydroxypyridine (1.0 equiv) in anhydrous dichloromethane.

-

Add diethylcarbamoyl chloride (1.2 equiv) dropwise under nitrogen.

-

Introduce potassium hydroxide (1.5 equiv) as a base to neutralize HCl byproducts.

-

-

Reaction Conditions:

-

Stir at room temperature for 12–24 hours.

-

Monitor progress via thin-layer chromatography (TLC).

-

-

Workup:

-

Wash the organic layer with water, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

-

Theoretical Yield: 70–85%, assuming optimal conditions.

Alternative Routes

-

Transesterification: React 4-hydroxypyridine with diethyl carbonate under acidic or basic catalysis.

-

Enzymatic Synthesis: Use lipases to catalyze carbamate formation, though this remains unexplored for pyridine derivatives.

Physicochemical Properties

While experimental data for pyridin-4-yl diethylcarbamate are unavailable, properties can be extrapolated from its dimethyl analog (CAS 51581-32-9) :

| Property | Pyridin-3-yl Dimethylcarbamate | Pyridin-4-yl Diethylcarbamate (Estimated) |

|---|---|---|

| Density (g/cm³) | 1.2 ± 0.1 | 1.1 ± 0.1 |

| Boiling Point (°C) | 258.0 ± 22.0 | 275–290 |

| LogP | 0.44 | 1.2–1.5 |

| Solubility in Water | Low | Very low |

Rationale for Estimates:

-

Increased Lipophilicity: Diethyl groups elevate LogP compared to dimethyl analogs.

-

Boiling Point: Higher molecular weight and van der Waals interactions suggest elevated boiling points.

Chemical Reactivity

Pyridin-4-yl diethylcarbamate likely undergoes reactions typical of carbamates and pyridine derivatives:

Hydrolysis

-

Acidic Conditions: Cleavage of the carbamate linkage yields 4-hydroxypyridine and diethylamine.

-

Basic Conditions: Saponification produces pyridin-4-olate and diethylcarbamate ions.

Nucleophilic Substitution

The carbamate group may act as a leaving group in SN2 reactions, particularly with strong nucleophiles (e.g., amines, thiols).

Electrophilic Aromatic Substitution

The pyridine ring’s 4-position is meta-directing, favoring substitution at the 2- or 6-positions under nitration or sulfonation conditions.

Biological Activity and Applications

Enzyme Inhibition

Pyridin-3-yl dimethylcarbamate inhibits cytochrome P450 enzymes (e.g., 14α-methyl demethylase), suggesting that the 4-yl diethyl variant may similarly interfere with sterol biosynthesis. Potential applications include:

-

Agrochemicals: Disruption of phytosterol synthesis in plants could confer herbicidal activity.

-

Pharmaceuticals: Modulation of human P450 enzymes (e.g., CYP3A4) might enable drug-drug interaction studies.

Neuropharmacology

Carbamates like pyridostigmine (a dimethyl analog) are acetylcholinesterase inhibitors . Pyridin-4-yl diethylcarbamate could exhibit analogous activity, albeit with altered pharmacokinetics due to increased lipophilicity.

Future Research Directions

-

Synthetic Optimization: Develop scalable methods using continuous-flow reactors or green solvents.

-

Biological Screening: Evaluate inhibitory activity against P450 isoforms and acetylcholinesterase.

-

Computational Modeling: Predict metabolic pathways and toxicity profiles via DFT or molecular docking.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume